N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide
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Overview
Description
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with dimethylamino and dimethyl groups, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino and dimethyl groups. The final step involves the coupling of the pyrimidine derivative with 4-ethoxybenzoyl chloride under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzamide moiety.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological molecules, while the pyrimidine ring can intercalate with DNA or RNA. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide: This compound shares the dimethylamino group and has similar biological activities.
4-Dimethylaminopyridine: Another compound with a dimethylamino group, commonly used as a catalyst in organic synthesis.
U-47700: A synthetic opioid with a dimethylamino group, known for its analgesic properties.
Uniqueness
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of biological targets and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-6-23-14-9-7-13(8-10-14)16(22)20-15-11(2)18-17(21(4)5)19-12(15)3/h7-10H,6H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNMDMJRVUIAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(N=C2C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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